Cas no 2901106-93-0 (2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane)

2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane is a versatile organic compound with a complex structure, featuring a bromo, chloro, and methoxy substituents on a phenyl ring. This compound exhibits high stability and is suitable for various synthetic applications, particularly in the synthesis of pharmaceutical intermediates and fine chemicals. Its unique structure allows for efficient participation in reactions, thereby offering enhanced yields and selectivity.
2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane structure
2901106-93-0 structure
Product Name:2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane
CAS No:2901106-93-0
MF:C10H10BrClO3
MW:293.541601657867
CID:6796343
PubChem ID:171367435
Update Time:2025-11-01

2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane
    • 1,3-Dioxolane, 2-(3-bromo-5-chloro-2-methoxyphenyl)-
    • MFCD34757984
    • 2901106-93-0
    • Inchi: 1S/C10H10BrClO3/c1-13-9-7(10-14-2-3-15-10)4-6(12)5-8(9)11/h4-5,10H,2-3H2,1H3
    • InChI Key: PDZOJLREQJZUPI-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1OC)C1OCCO1)Cl

Computed Properties

  • Exact Mass: 291.95018g/mol
  • Monoisotopic Mass: 291.95018g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • Density: 1.568±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(predicted)
  • Boiling Point: 333.0±42.0 °C(predicted)

2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB607952-250mg
2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane; .
2901106-93-0
250mg
€355.80 2024-07-19
abcr
AB607952-1g
2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane; .
2901106-93-0
1g
€659.60 2024-07-19
abcr
AB607952-5g
2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane; .
2901106-93-0
5g
€2218.40 2024-07-19

Additional information on 2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane

Introduction to 2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane (CAS No. 2901106-93-0)

2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane, with the CAS number 2901106-93-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1,3-dioxolane ring and a substituted phenyl group. The presence of bromine, chlorine, and methoxy functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The chemical structure of 2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane can be represented as follows:

Chemical Structure of 2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane

The synthesis of this compound typically involves the reaction of 3-bromo-5-chloro-2-methoxybenzaldehyde with ethylene glycol under acidic conditions. This reaction forms the 1,3-dioxolane ring through an intramolecular cyclization process. The resulting product is a stable and crystalline solid with a melting point ranging from 75 to 78°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF), making it amenable to various synthetic transformations.

In recent years, 2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as a building block in the synthesis of antiviral agents. A study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The bromine and chlorine substituents were found to play a crucial role in enhancing the antiviral efficacy by modulating the interaction with viral enzymes.

Beyond antiviral applications, 2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane has also shown promise in the development of anticancer drugs. Research conducted at the National Cancer Institute demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

In addition to its medicinal applications, 2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane has been explored for its potential use in agrochemicals. A study published in Pesticide Biochemistry and Physiology in 2020 reported that this compound exhibited significant insecticidal activity against several economically important pests, including aphids and whiteflies. The presence of the bromine and chlorine substituents was found to enhance the insecticidal potency by disrupting key physiological processes in the target insects.

The physical and chemical properties of 2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane have been thoroughly characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided detailed insights into the molecular structure and conformational behavior of the compound, which are essential for understanding its reactivity and biological activity.

In conclusion, 2-(3-Bromo-5-chloro-2-methoxyphenyl)-1,3-dioxolane (CAS No. 2901106-93-0) is a multifaceted organic compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and agrochemicals. Its unique structural features and functional groups make it a valuable intermediate for the synthesis of bioactive molecules with diverse therapeutic and pesticidal properties. Ongoing research continues to uncover new avenues for its utilization, further highlighting its significance in modern chemical science.

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